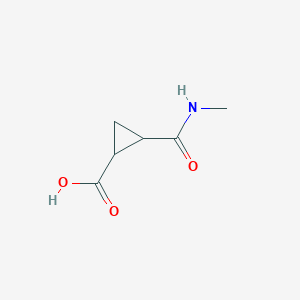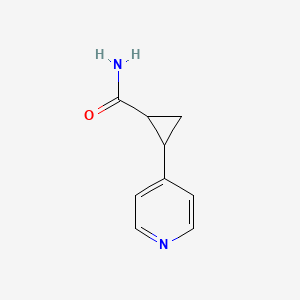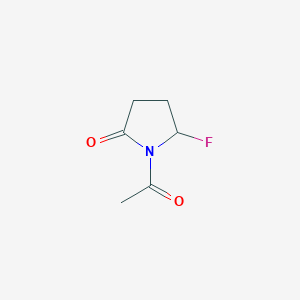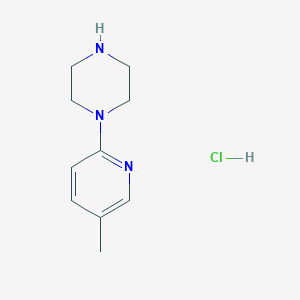
1-(5-Methylpyridin-2-yl)piperazine hydrochloride
Vue d'ensemble
Description
“1-(5-Methylpyridin-2-yl)piperazine” is a compound with a molecular weight of 177.25 . Its IUPAC name is 1-(5-methyl-2-pyridinyl)piperazine .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(5-Methylpyridin-2-yl)piperazine” is 1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique
Pharmacological Effects and Serotonin Receptor Agonism
- Piperazine derivatives, including those structurally related to "1-(5-Methylpyridin-2-yl)piperazine hydrochloride," have been identified as potent inhibitors of serotonin binding to membrane receptors in rat brain in vitro, suggesting their role as serotonin receptor agonists. This activity is consistent with pharmacological effects such as dose-related decreases in serotonin metabolites and increases in corticosterone concentration in rats, indicative of their potential as direct serotonin agonists rather than serotonin uptake inhibitors (Fuller et al., 1981).
Antidepressant and Antianxiety Activity
- Novel piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant efficacy in behavioral tests. This suggests their potential application in treating mood disorders, where modulation of serotonin and other neurotransmitter systems plays a crucial role (J. Kumar et al., 2017).
Antidiabetic and Glucose Homeostasis
- Research into piperazine derivatives has also extended into the development of antidiabetic compounds. Specifically, studies on the structure-activity relationship have identified piperazine compounds that significantly improve glucose tolerance in rat models of diabetes, indicating their potential utility in managing type II diabetes through mechanisms such as increased insulin secretion (G. Le Bihan et al., 1999).
Adrenoceptor Antagonism
- Piperazine derivatives have been explored for their potency as adrenoceptor antagonists, with particular emphasis on alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. These findings indicate a possible therapeutic application in conditions where modulation of these receptors is beneficial, such as in hypertension and psychiatric disorders (D. Barlocco et al., 1999).
Bacterial Biofilm and MurB Inhibitors
- The synthesis and evaluation of bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent antibacterial efficacy and biofilm inhibition activities, presenting a new avenue for the development of antimicrobial agents. These compounds have demonstrated significant inhibitory activity against various bacterial strains and the MurB enzyme, highlighting their potential in addressing bacterial resistance and infection control (Ahmed E. M. Mekky, S. Sanad, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(5-methylpyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13;/h2-3,8,11H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKELTCOACYCGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671509 | |
| Record name | 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-2-yl)piperazine hydrochloride | |
CAS RN |
1185307-85-0 | |
| Record name | 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxazolo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1500774.png)
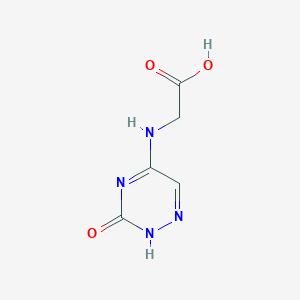
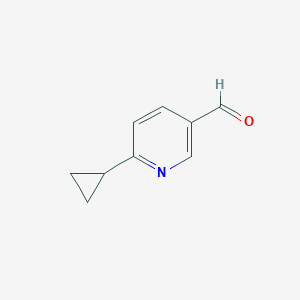

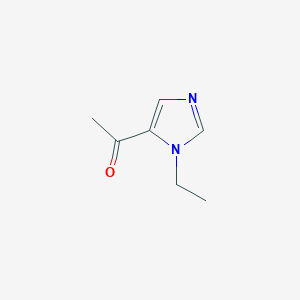
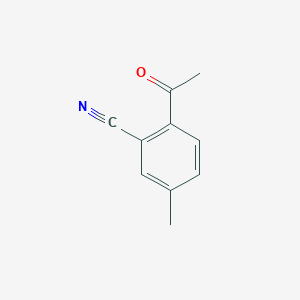
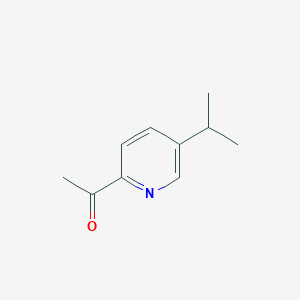

![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanone](/img/structure/B1500792.png)


